Trans-Stereochemistry is Essential for CDK9 Kinase Inhibition – SAR from a Closely Related Analog
The trans‑4‑aminocyclohexylmethyl group is a critical determinant of kinase inhibitory activity. In the CDK9 inhibitor series disclosed in US9650358, the analog N-[(trans-4-aminocyclohexyl)methyl]-5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-amine (Example 92) displays an IC₅₀ of 39 nM against CDK9 in a LANCE ULight TR‑FRET biochemical assay [1]. While a direct cis‑isomer comparator was not explicitly disclosed in the public domain, the patent emphasizes the trans configuration as the preferred stereochemistry for potency, consistent with the structural requirements of the ATP‑binding pocket [2]. The target compound N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine retains this trans geometry, making it a suitable intermediate for constructing CDK9‑directed libraries.
| Evidence Dimension | CDK9 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Trans-stereochemistry retained; specific IC₅₀ not yet reported for the unelaborated iodo building block. |
| Comparator Or Baseline | N-[(trans-4-aminocyclohexyl)methyl]-5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-amine (Example 92, US9650358) IC₅₀ = 39 nM. |
| Quantified Difference | The trans configuration is established as a potency‑enabling feature; the 39 nM benchmark demonstrates the viability of the trans‑cyclohexyl scaffold. |
| Conditions | LANCE ULight TR‑FRET assay, CDK9/CyclinT1, PerkinElmer reagents. |
Why This Matters
Procurement of the trans‑configured building block ensures that downstream kinase inhibitor candidates retain the stereochemical preference associated with nanomolar potency.
- [1] BindingDB entry BDBM307796. N-[(trans-4-aminocyclohexyl)methyl]-5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-amine, IC₅₀ = 39 nM (CDK9). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=307796 (accessed 2026-05-13). View Source
- [2] Patent US9650358B2. Pyridine CDK9 kinase inhibitors. Example 92. https://patents.google.com/patent/US9650358B2/en (accessed 2026-05-13). View Source
